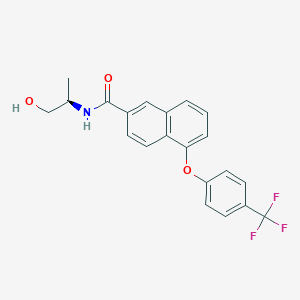

YAP/TAZ inhibitor-3

CAS No.:

Cat. No.: VC16598554

Molecular Formula: C21H18F3NO3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18F3NO3 |

|---|---|

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |

| Standard InChI Key | FJIVCOAHSKDOAC-CYBMUJFWSA-N |

| Isomeric SMILES | C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |

| Canonical SMILES | CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |

Introduction

The Hippo-YAP/TAZ Pathway: Mechanisms and Oncogenic Roles

Core Components of the Hippo Signaling Cascade

The Hippo pathway is a conserved kinase cascade that regulates organ size and tissue homeostasis. In mammals, MST1/2 kinases phosphorylate LATS1/2, which in turn phosphorylate YAP/TAZ, promoting their cytoplasmic retention and degradation . Loss of Hippo signaling—through mutations in NF2, LATS1/2, or upstream regulators—results in YAP/TAZ nuclear translocation and binding to TEAD transcription factors. This complex activates genes involved in proliferation (CYR61, CTGF), glycolysis (GLUT1, HK2), and survival (BIRC5), fostering tumor growth and therapy resistance .

YAP/TAZ in Cancer Metabolism and Therapy Resistance

YAP/TAZ coordinate metabolic reprogramming by enhancing glycolysis via AKT-mediated GLUT1 membrane localization and suppressing mitochondrial respiration . In NF2-mutant renal cell carcinoma (RCC), YAP/TAZ depletion reduces glycolysis, increases reactive oxygen species (ROS), and triggers oxidative stress-induced apoptosis under nutrient deprivation . Conversely, YAP/TAZ activation confers resistance to KRAS G12C inhibitors by sustaining proliferative signals, a vulnerability exploited by TEAD inhibitors like GNE-7883 .

Development of YAP/TAZ-TEAD Inhibitors: Structural and Functional Insights

GNE-7883: Allosteric Disruption of YAP/TAZ-TEAD Interactions

GNE-7883, a pan-TEAD inhibitor, binds to the lipid pocket of all four TEAD paralogs, preventing YAP/TAZ recruitment . This allosteric mechanism reduces chromatin accessibility at TEAD motifs, suppresses proliferation in NF2-mutant mesothelioma and RCC models, and induces tumor regression in vivo . In KRAS G12C-resistant tumors, GNE-7883 restores sensitivity by downregulating YAP/TAZ-driven survival pathways .

SWTX-143: Covalent Targeting of TEAD Palmitoylation Sites

SWTX-143 irreversibly inhibits TEAD palmitoylation, a post-translational modification essential for YAP/TAZ-TEAD transcriptional activity . In orthotopic mesothelioma models, SWTX-143 achieves durable tumor regression and selectively impairs growth of NF2-mutant RCC cells . Its covalent binding mechanism offers prolonged target engagement, potentially reducing dosing frequency in clinical settings .

Table 1: Comparative Profiles of YAP/TAZ-TEAD Inhibitors

| Property | GNE-7883 | SWTX-143 |

|---|---|---|

| Target | TEAD lipid pocket | TEAD palmitoylation site |

| Mechanism | Allosteric inhibition | Covalent inhibition |

| Key Indications | KRAS G12C-resistant cancers, mesothelioma | Mesothelioma, NF2-mutant RCC |

| Preclinical Efficacy | Tumor regression in xenografts | Orthotopic tumor regression |

| Resistance Mechanisms | RAF-MEK-ERK activation | Lysosome-mediated MAPK activation |

Mechanistic Impact of YAP/TAZ Inhibition on Cellular Metabolism

Glycolytic Suppression and Metabolic Crisis

YAP/TAZ silencing in NF2-mutant cells reduces AKT phosphorylation, leading to cytoplasmic GLUT1 retention and diminished glycolytic flux . This metabolic shift forces cells to rely on mitochondrial respiration, increasing ROS production and oxidative damage . Nutrient stress exacerbates this crisis, triggering apoptosis in YAP/TAZ-deficient tumors .

Lysosomal Adaptation and Compensatory Signaling

YAP/TAZ inhibition upregulates lysosomal biogenesis, activating cAMP-PKA/EPAC signaling and noncanonical RAF-MEK-ERK pathways . This adaptive response sustains survival under metabolic stress, necessitating combination therapies with MEK inhibitors (e.g., trametinib) to achieve durable antitumor effects .

Preclinical Efficacy Across Solid Tumor Models

In Vivo Tumor Regression in Mesothelioma

SWTX-143 induces regression in subcutaneous and orthotopic mesothelioma models, with >70% reduction in tumor volume observed at tolerated doses . Histopathological analysis reveals decreased proliferation (Ki67) and increased apoptosis (cleaved caspase-3) in treated tumors .

Synergy with KRAS G12C and MEK Inhibitors

GNE-7883 enhances the efficacy of KRAS G12C inhibitors (e.g., sotorasib) in colorectal cancer models, overcoming intrinsic resistance mediated by YAP/TAZ . Similarly, combining SWTX-143 with trametinib (MEK inhibitor) suppresses NF2-mutant RCC growth by dual targeting of YAP/TAZ and MAPK pathways .

Table 2: Antitumor Activity of YAP/TAZ Inhibitors in Preclinical Models

| Model | Inhibitor | Monotherapy Response | Combination Response |

|---|---|---|---|

| Mesothelioma xenograft | SWTX-143 | 72% tumor regression | N/A |

| KRAS G12C-resistant CRC | GNE-7883 | 40% growth inhibition | 85% inhibition with sotorasib |

| NF2-mutant RCC | SWTX-143 + trametinib | N/A | 90% tumor growth arrest |

Overcoming Resistance to Targeted Therapies

Bypassing KRAS Inhibitor Resistance

YAP/TAZ activation mediates resistance to KRAS G12C inhibitors by sustaining ERK and AKT signaling . GNE-7883 co-treatment ablates this resistance, restoring pathway suppression and prolonging survival in preclinical models .

Counteracting Lysosome-Mediated MAPK Activation

Lysosomal cAMP-PKA signaling drives RAF-MEK-ERK activation in YAP/TAZ-inhibited tumors, which is mitigated by adding MEK inhibitors . This combination strategy achieves synergistic growth inhibition and prevents adaptive resistance .

Future Directions in YAP/TAZ-Targeted Therapy

Clinical Translation and Biomarker Development

Ongoing Phase I trials are evaluating TEAD inhibitors in mesothelioma and NF2-mutant cancers. Potential biomarkers include TEAD target gene expression (e.g., CYR61, CTGF) and Hippo pathway mutation status .

Expanding to Non-Oncologic Indications

YAP/TAZ inhibitors may also address fibrotic diseases, given their role in fibroblast activation. Preliminary studies in valvular interstitial cells suggest mechanosensitive YAP/TAZ signaling could be modulated by viscoelastic scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume